5,6-Dihydroxy-4(3H)-pyrimidinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H4N2O3 |
|---|---|
Molecular Weight |
128.09 g/mol |
IUPAC Name |
4,5-dihydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H4N2O3/c7-2-3(8)5-1-6-4(2)9/h1,7H,(H2,5,6,8,9) |
InChI Key |
NFVBIQLNBUFUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dihydroxy 4 3h Pyrimidinone and Its Precursors
Classical and Conventional Synthetic Routes to 5,6-Dihydroxy-4(3H)-pyrimidinone
The traditional synthesis of this compound, which exists in tautomeric equilibrium with 4,6-dihydroxypyrimidine (B14393), has its roots in the condensation of malonic acid derivatives with nitrogen-containing reagents. A foundational method involves the reaction of a malonate with formamide (B127407) in the presence of an alkali metal alkoxide at elevated temperatures. google.com This approach, while established, often suffers from drawbacks such as low yields, high costs, and significant environmental pollution. researchgate.net
Another classical route employs the condensation of guanidine (B92328) hydrochloride with dimethyl malonate in the presence of a freshly prepared sodium methoxide (B1231860) solution in methanol (B129727). The reaction mixture is typically refluxed for several hours. chemicalbook.com Following the reaction, the solvent is evaporated, and the product is precipitated by adjusting the pH. chemicalbook.com A similar method utilizes diethyl malonate and guanidine nitrate (B79036) with sodium methoxide in ethanol. chemicalbook.com
A notable synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine), a related dihydroxypyrimidine derivative, further illustrates the classical approach. rsc.org These conventional methods, while foundational, have paved the way for the development of more efficient and environmentally benign synthetic strategies.
Modern and Efficient Synthetic Strategies (e.g., One-Pot, Multi-Component Reactions)
In recent years, the focus has shifted towards the development of modern and efficient synthetic strategies, such as one-pot and multi-component reactions (MCRs), to streamline the synthesis of pyrimidinone derivatives. These methods offer significant advantages, including reduced reaction times, higher yields, and simplified work-up procedures. rasayanjournal.co.in MCRs are particularly attractive as they allow for the construction of complex molecules from three or more reactants in a single synthetic operation, enhancing atom economy and reducing waste. researchgate.netnih.gov
One-pot syntheses of dihydropyrimidinones have been successfully achieved from primary alcohols, bypassing the need to isolate the intermediate aldehyde. mpg.de This is accomplished through an oxidation-cyclocondensation reaction. mpg.de The Biginelli reaction, a classic MCR, has been extensively modified and improved for the synthesis of dihydropyrimidinones and their thione analogs. nih.govresearchgate.net These reactions often involve the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea.
Furthermore, novel one-stage, fast multicomponent syntheses of 2-amino-5,6-dihydro-3H-pyrimidin-4-one building blocks have been developed, yielding products under both conventional heating and microwave irradiation. nih.gov The use of MCRs has also been instrumental in the discovery of novel core structures for various applications. acs.org
Green Chemistry Principles and Sustainable Approaches in Pyrimidinone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidinone derivatives to minimize environmental impact. rasayanjournal.co.innih.gov These approaches focus on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.com
A significant advancement in this area is the use of water as a green solvent. researchgate.net For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved in water at elevated temperatures, offering advantages such as neutral conditions, high yields, and simple work-up procedures. researchgate.net The use of magnetized deionized water has also been explored as a catalyst-free medium for the synthesis of pyrimidine (B1678525) derivatives. researchgate.net
Solvent-free reaction conditions, often coupled with microwave irradiation or mechanical grinding (mechanochemistry), represent another key green strategy. rasayanjournal.co.inresearchgate.net These methods can lead to shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.net The use of natural catalysts, such as citrus extracts or cuttlebone, has also been reported for the synthesis of dihydropyrimidone derivatives, offering a cost-effective and environmentally friendly alternative to traditional catalysts. pjoes.comnih.gov
Sustainable synthesis of pyrimidines has also been achieved through the use of renewable feedstocks. For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines has been developed using alcohols derived from lignocellulose, an abundant form of biomass. nih.govorganic-chemistry.org
Catalytic Systems and Reaction Condition Optimization for Enhanced Synthesis
The development of efficient catalytic systems and the optimization of reaction conditions are crucial for enhancing the synthesis of this compound and its analogs. A wide range of catalysts, including both metal-based and organocatalysts, have been employed.
For the synthesis of 4,6-dihydroxypyrimidine, the reaction of dimethyl malonate and formamide in a sodium methoxide-methanol solution has been optimized. The optimal conditions were found to be a 30% concentration of sodium methoxide in methanol at a reaction temperature of 70°C for 2.5 hours, resulting in a yield of 82.09%. researchgate.net
Various catalysts have been explored for the synthesis of related pyrimidine derivatives. These include:
Iridium-pincer complexes for the sustainable synthesis of pyrimidines from alcohols. nih.govorganic-chemistry.org
Nano-SiO2 as a reusable catalyst for one-pot, three-component synthesis in water. researchgate.net
ZnO nanopowders for solvent-free multi-component reactions. researchgate.net
Taurine , a green bio-organic catalyst, for the one-pot synthesis of (R/S)-2-thioxo-3,4-dihydropyrimidine-5-carboxanilides. nih.gov
Hybrid catalysts have also been shown to be important in the synthesis of pyrano[2,3-d]pyrimidine-2-ones/4-diones. acs.org
The optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is a critical aspect of these synthetic methodologies to maximize yield and purity.
Chemo-, Regio-, and Stereoselective Synthesis of this compound Analogs
The selective synthesis of functionalized analogs of this compound is of significant interest for developing new compounds with tailored properties. Chemo-, regio-, and stereoselective methods allow for precise control over the molecular architecture.
Regioselective synthesis has been achieved in the preparation of various pyrimidine derivatives. For instance, a highly regioselective lithiation-substitution protocol has been used to synthesize C-6 substituted 2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov Novel methods for the regioselective synthesis of 1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thiones via a three-component condensation reaction have also been developed. The regioselective multicomponent synthesis of pyrimidines from amidines and alcohols has been demonstrated using an iridium catalyst. nih.gov
Chemo- and regioselective synthesis of 6-unsubstituted dihydropyrimidinones has been accomplished through novel variants of the Biginelli reaction. nih.gov
Stereoselective synthesis of dihydropyrimidinone derivatives has been a major focus, particularly through asymmetric Biginelli reactions. Chiral phosphoric acids have been used as catalysts to achieve high enantioselectivity. mdpi.com The stereoselective preparation of dihydropyrrole derivatives from lithiated alkoxyallenes provides a basis for the synthesis of polyhydroxylated amino acids. researchgate.net The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Compound Names
| Compound Name |
| This compound |
| 4,6-Dihydroxypyrimidine |
| Dimethyl malonate |
| Formamide |
| Sodium methoxide |
| Guanidine hydrochloride |
| Diethyl malonate |
| Guanidine nitrate |
| Divicine (2,4-diamino-5,6-dihydroxypyrimidine) |
| Aldehyde |
| β-Dicarbonyl compound |
| Urea |
| Thiourea |
| 2-Amino-5,6-dihydro-3H-pyrimidin-4-one |
| Pyrano[2,3-d]pyrimidine |
| Iridium |
| (R/S)-2-thioxo-3,4-dihydropyrimidine-5-carboxanilides |
| Taurine |
| 2-Amino-5-bromo-4(3H)-pyrimidinone |
| 1H-Pyrazolo[3,4-d]pyrimidine-6(7H)-thione |
| Dihydropyrrole |
Synthetic Methodologies for this compound and its Analogs: A Data Overview
| Methodology | Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Classical Synthesis | Dimethyl malonate, Formamide | Sodium methoxide | 70°C, 2.5h | 4,6-Dihydroxypyrimidine | 82.09% | researchgate.net |
| Classical Synthesis | Guanidine hydrochloride, Dimethyl malonate | Sodium methoxide | Reflux | 2-Amino-4,6-dihydroxypyrimidine | Not specified | chemicalbook.com |
| One-Pot Synthesis | Primary alcohols, Ethyl acetoacetate (B1235776), Urea | Bi(NO3)3·5H2O | Reflux | Dihydropyrimidinones | Good to high | mpg.de |
| Green Synthesis | Aromatic aldehyde, Malononitrile, 2-Amino-4,6-dihydroxypyrimidine | Benzyltrimethyl ammonium (B1175870) bromide | Water, 80°C | Pyrano[2,3-d]pyrimidine derivatives | High | researchgate.net |
| Green Synthesis | Aldehydes, Urea, Ethyl acetoacetate | Citrus extract | Room temperature | Dihydropyrimidone derivatives | 80-92% | pjoes.com |
| Catalytic Synthesis | Amidines, Alcohols | Iridium-pincer complex | Not specified | Pyrimidines | Up to 93% | nih.govorganic-chemistry.org |
| Regioselective Synthesis | 2-Amino-6-methyl-4(3H)-pyrimidinone | n-BuLi | -78°C | 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinones | Good | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 5,6 Dihydroxy 4 3h Pyrimidinone
Tautomeric Equilibria and Interconversion Pathways of the Pyrimidinone Core
The structure of 5,6-dihydroxy-4(3H)-pyrimidinone allows for the existence of several tautomeric forms, which are isomers that readily interconvert through the migration of a proton. This phenomenon is a critical determinant of its chemical and biological properties. The primary tautomeric equilibrium involves the keto-enol forms, where the hydrogen atom can be located on a nitrogen atom (lactam form) or an oxygen atom (lactim form).
Studies on analogous 4(3H)-pyrimidinone systems reveal that the position of a nitrogen atom in the heterocyclic ring significantly influences the tautomeric equilibrium. acs.orgacs.orgnih.gov The introduction of a nitrogen atom, as seen in the pyrimidine (B1678525) ring, tends to shift the equilibrium towards the ketonic (lactam) form, in contrast to the preference for the hydroxyl (lactim) form in similar pyridine (B92270) derivatives. acs.orgacs.orgnih.gov This shift is attributed to enthalpic effects rather than entropic ones. acs.org
The stability of these tautomers is governed by a combination of factors including aromaticity, intramolecular hydrogen bonding, and electronic delocalization. acs.orgnih.gov While the hydroxyl forms are generally more aromatic, the ketonic forms can be stabilized by other interactions. acs.org The presence of water can also play a crucial role, with hydrogen bonding to water molecules significantly lowering the activation energy for proton migration between tautomers. chemicalbook.com In aqueous solutions, zwitterionic forms of dihydroxypyrimidines may become prominent.
Computational models have been instrumental in understanding these equilibria. While some methods like MP2 and CCSD(T) have shown limitations in accurately predicting the most stable tautomer for pyrimidine derivatives, other approaches such as G3 and CBS-APNO provide results that align well with experimental spectroscopic data. acs.org
Electrophilic and Nucleophilic Substitution Reactions at Key Positions
The pyrimidinone ring is susceptible to both electrophilic and nucleophilic substitution reactions, with the outcome being highly dependent on the reaction conditions and the nature of the substituents already present on the ring.
Electrophilic Substitution: The electron-rich nature of the pyrimidinone ring, particularly at the 5-position, makes it a target for electrophiles. For instance, nitration of 6-hydroxy-2-methylpyrimidine-4(3H)-one occurs at the 5-position, and studies have shown that the free base, rather than the protonated form, is the reactive species. nih.gov The basicity of the pyrimidinone ring, and thus its reactivity towards electrophiles, is influenced by substituents. Alkyl groups at the 2-position increase basicity, while electron-withdrawing groups like a nitro group at the 5-position decrease it. nih.govacs.org
Nucleophilic Substitution: The pyrimidinone ring can also undergo nucleophilic attack. For example, a polymer-supported pyrimidinone can be activated at the 4-position, allowing for further functionalization. arkat-usa.org This indicates that nucleophilic attack can occur, leading to the substitution of leaving groups at this position. The synthesis of various substituted pyrimidinones (B12756618) often involves the condensation of a β-ketoester with a thiouronium salt, highlighting the reactivity of the ring towards nucleophiles in synthetic transformations. arkat-usa.org
Oxidation-Reduction Chemistry and Stability Studies
The oxidation and reduction behavior of this compound is a key aspect of its chemical profile, influencing its stability and potential for degradation. The dihydroxy-substituted pyrimidine ring is susceptible to oxidative processes.
Studies on similar dihydroxypyrimidine derivatives have shown that they can undergo dimerization, which can be considered a form of self-reaction influenced by their electronic properties. researchgate.net The stability of the pyrimidinone nucleus is also a factor in its reactivity. For instance, in solid-phase synthesis, the thio-ether bond used to anchor a uracil (B121893) derivative (a related pyrimidindione) to a resin is stable under alkaline and nucleophilic conditions and fairly stable to acids, allowing for derivatization before cleavage. arkat-usa.org This suggests a degree of stability of the core ring structure under certain conditions.
Reaction Kinetics and Thermodynamic Analysis of Transformations
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for controlling its transformations.
Theoretical investigations into the reaction mechanisms of related pyrimidine systems, such as the formation of pyrido[2,3-d]pyrimidines, provide insights into the energetics of various steps. nih.gov These studies often involve calculating the Gibbs free energy and enthalpy changes for elementary steps like Knoevenagel condensation, Michael addition, and cyclization. nih.gov For processes involving tautomerization and proton exchange, equilibrium constants are used to determine the forward and backward kinetic constants. nih.gov
The thermodynamics of tautomerism in 4(3H)-pyrimidinone have been computationally studied, revealing that the tautomerization reactions are nearly isoentropic, meaning the change in equilibrium is primarily driven by enthalpic effects. acs.org The gaseous phase enthalpy of formation of 4(3H)-pyrimidinone has also been determined experimentally and interpreted using isodesmic reactions. researchgate.net
Computational and Spectroscopic Approaches to Reaction Mechanism Elucidation
A combination of computational and spectroscopic techniques is indispensable for a detailed understanding of the reaction mechanisms of this compound.
Computational Approaches: Quantum mechanical calculations, such as density functional theory (DFT), are powerful tools for investigating reaction pathways and the structures of transition states. nih.govrsc.org These methods have been used to study the tautomeric equilibria of pyrimidinones, interpreting the energetics in terms of aromaticity, intramolecular hydrogen bonds, and electronic delocalization using techniques like Nucleus-Independent Chemical Shift (NICS), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis. acs.orgnih.govresearchgate.net Computational studies have also been employed to elucidate the multi-step reaction mechanisms for the synthesis of related heterocyclic systems. nih.gov
Spectroscopic Techniques: Various spectroscopic methods provide experimental evidence to validate computational findings and probe reaction intermediates.
UV-Vis Spectroscopy: This technique is used to study the protonation and tautomeric equilibria of dihydroxypyrimidine derivatives in solution. nih.govacs.orgnist.gov Changes in the UV absorption spectra with varying pH or solvent polarity can indicate the formation of different ionic or tautomeric species. acs.orgrsc.org
NMR Spectroscopy: 1H and 15N NMR spectroscopy are valuable for determining the protonation state and identifying the predominant tautomeric form in solution. rsc.org For example, 15N NMR has been used to study the pKa of the pyrimidone nitrogen in a (6-4) photoproduct, revealing the influence of intramolecular hydrogen bonding. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy, often in combination with matrix isolation techniques, helps in the characterization of different tautomers by identifying their characteristic vibrational frequencies. chemicalbook.com
Mass Spectrometry (MS): LC-MS can be used to monitor chemical transformations and identify products and intermediates in reactions involving pyrimidinone derivatives. nih.gov
The synergy between these computational and spectroscopic methods provides a comprehensive picture of the chemical reactivity and mechanistic details of this compound and related compounds.
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For pyrimidinone derivatives, this method has been instrumental in elucidating their molecular geometry. nih.gov Studies on related 4(3H)-pyrimidinone derivatives have revealed that the pyrimidine (B1678525) ring can adopt a nearly planar conformation. nih.gov The crystal structures of some derivatives show that both the 2-azetidinone and dihydroazete rings are almost planar, with bond angles approaching 90 degrees. nih.gov This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing and stability of 5,6-Dihydroxy-4(3H)-pyrimidinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize pyrimidine derivatives. rsc.orgchemicalbook.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of 4,6-dihydroxypyrimidine (B14393), a tautomer of this compound, provides characteristic signals for the protons in the molecule. chemicalbook.com The chemical shifts of these protons are influenced by their electronic environment and the presence of tautomeric forms in solution.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. rsc.org The chemical shifts of the carbon atoms in the pyrimidine ring are indicative of their hybridization and substitution patterns. For instance, in various pyrimidine derivatives, the carbon signals can be unambiguously assigned using techniques like gated decoupled spectra. researchgate.net
NMR studies on related dihydropyrimidine-2,4(1H,3H)-diones have been used to prove their complex structures in solution, sometimes revealing the existence of different structural forms in equilibrium. researchgate.netejournal.by
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of compounds through their fragmentation patterns. chemicalbook.comnih.gov For this compound, mass spectrometry confirms its molecular weight of approximately 112.09 g/mol . chemicalbook.comnist.gov
Electron ionization (EI) mass spectrometry of related pyrimidinone compounds often shows a prominent molecular ion peak, followed by characteristic fragment ions resulting from the cleavage of the pyrimidine ring. nist.govspectrabase.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. rsc.org MS-MS or tandem mass spectrometry can further be used to study the fragmentation pathways in detail, providing valuable structural information. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. chemicalbook.comnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of 4,6-dihydroxypyrimidine and its derivatives shows characteristic absorption bands for various functional groups. core.ac.ukorientjchem.org These include stretching vibrations for N-H, C=O, C=C, and C-N bonds. The presence and position of these bands can help in identifying the tautomeric form present in the solid state. For instance, the C=O stretching frequency can indicate the presence of a keto form. core.ac.uk
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. nih.govcore.ac.uk The Raman spectrum of 4,6-dihydroxy-5-nitropyrimidine (B14392) has been recorded to aid in vibrational assignments. core.ac.uk
Vibrational spectral studies on related pyrimidine derivatives have been used to investigate hydrogen bonding and tautomerism. core.ac.ukijfans.org
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Basicity Studies
Electronic or UV-Vis spectroscopy is used to study the electronic transitions within a molecule and can provide information about conjugation and the effects of substituents. The UV-Vis spectrum of 4,6-dihydroxypyrimidine has been recorded and shows absorption maxima that are characteristic of the pyrimidine chromophore. nist.gov
UV-Vis spectroscopy is also a valuable tool for studying the basicity of pyrimidine derivatives. researchgate.netnih.gov By monitoring the changes in the UV spectrum as a function of pH, the protonation stages of the molecule can be determined. researchgate.netnih.gov For example, studies on 4,6-dihydroxypyrimidine derivatives have shown that they can undergo multiple protonation steps in strongly acidic media. researchgate.netnih.gov These studies help in understanding the acid-base properties and the reactivity of the molecule. nih.gov
Application of Advanced Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is widely used for the analysis of pyrimidine derivatives in various matrices. nih.govnih.gov LC separates the components of a mixture, which are then detected and identified by the mass spectrometer. This is particularly useful for identifying and quantifying this compound and its metabolites in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique that can be used for the analysis of volatile or derivatized pyrimidine compounds. nih.govnih.gov
These advanced techniques are crucial in pharmaceutical analysis for quality control and in metabolic studies to understand the fate of pyrimidine-based compounds in biological systems. nih.gov
Derivatization Chemistry and Analogs of 5,6 Dihydroxy 4 3h Pyrimidinone
Synthesis of Substituted Derivatives via Functionalization at Hydroxyl and Nitrogen Positions
The hydroxyl (-OH) and nitrogen-hydrogen (N-H) sites on the 5,6-dihydroxy-4(3H)-pyrimidinone ring are primary targets for functionalization. Standard organic reactions such as alkylation and acylation are employed to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties.
While direct functionalization of this compound is a key strategy, much of the research in this area involves derivatives of the broader pyrimidinone and dihydropyrimidinone classes. For instance, the reaction of pyrimidine (B1678525) scaffolds with alkyl halides is a common method for introducing alkyl groups. In one study, 6-oxo-4-(2-thienyl)-2-thioxo-1,3-dihydropyrimidine-5-carbonitrile was reacted with alkyl halides to yield S-alkyl compounds. nih.gov Acylation reactions are also pivotal. The treatment of 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with benzoyl chloride derivatives in the presence of sodium hydride (NaH) leads to the formation of N-acylated products. ijper.org
In other examples, substitutions have been successfully carried out at various positions on the pyrimidine core. Microwave-assisted synthesis has been utilized to introduce different amine groups at the 6-position of a 2-substituted aminopyrimidine scaffold, demonstrating the feasibility of N-functionalization under controlled conditions. mdpi.com The choice of reaction conditions, such as the base and solvent, is critical for achieving desired regioselectivity and yield. For example, solid-phase synthesis techniques have been optimized to facilitate the cyclization and derivatization of pyrimidinones (B12756618), though challenges like resin swelling and reaction times must be carefully managed. arkat-usa.org
These synthetic strategies allow for the creation of large libraries of derivatives with modified polarity, steric profile, and hydrogen bonding capabilities, which are essential for structure-activity relationship studies.
Table 1: Representative Functionalization Reactions on Pyrimidinone Scaffolds
| Starting Material | Reagent(s) | Position(s) Functionalized | Product Type | Reference |
|---|---|---|---|---|
| 6-Oxo-4-(2-thienyl)-2-thioxo-1,3-dihydropyrimidine-5-carbonitrile | Alkyl halides | S-position (from thioxo group) | S-Alkyl derivative | nih.gov |
| 2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | 4-Fluorobenzoyl chloride, NaH | N-3 position | N-Acyl derivative | ijper.org |
Formation of Fused Heterocyclic Systems Containing the Dihydroxypyrimidinone Moiety
The this compound scaffold is an excellent building block for the synthesis of more complex, fused heterocyclic systems. These fused rings, such as pyrimido[4,5-d]pyrimidines, often exhibit unique biological activities. The synthesis typically involves the cyclization of a suitably functionalized pyrimidinone precursor. derpharmachemica.comnih.gov
A common strategy involves starting with 6-aminouracil (B15529) derivatives, which are structurally analogous to this compound. The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aldehydes and urea (B33335) under acidic conditions can yield tetrahydropyrimido[4,5-d]pyrimidine-triones. rsc.org Another powerful method is the multicomponent, one-pot reaction of 6-aminouracil, an aldehyde, and an amine to construct the fused pyrimidine ring. researchgate.net
A key step in many of these syntheses is the intramolecular cyclization. For example, a novel route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones involves a hydrazine-induced cyclization of an N-acylated aminouracil intermediate. nih.gov This approach allows for selective variation of substituents at four different positions (N-1, N-3, C-5, and C-7), enabling the creation of a structurally diverse library of compounds. nih.gov Furthermore, difunctionalized pyridopyrimidines can undergo thermally induced cyclization to form a variety of fused systems, including oxazoles, isoxazoles, and even tetracyclic quinolines, depending on the functional groups present at the 5 and 6 positions. mdpi.org
These synthetic routes highlight the versatility of the dihydroxypyrimidinone moiety in constructing complex heterocyclic architectures with significant potential in drug discovery.
Table 2: Examples of Fused Heterocyclic Systems from Pyrimidinone Precursors
| Precursor Type | Key Reaction | Fused System Formed | Reference |
|---|---|---|---|
| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Reaction with aryl aldehydes and urea | Tetrahydropyrimido[4,5-d]pyrimidine | rsc.org |
| 1,3-Disubstituted 6-aminouracil | Acylation followed by hydrazine-induced cyclization | Pyrimido[4,5-d]pyrimidine | nih.gov |
| 5-Azido-6-formyl-pyridopyrimidine | Thermal decomposition | Isoxazolo[3,4:4,5]pyrido[2,3-d]pyrimidine | mdpi.org |
Design and Synthesis of this compound Analogs for Specific Research Purposes
The rational design and synthesis of analogs based on the pyrimidinone scaffold are central to modern drug discovery. By modifying the core structure, researchers can develop compounds that target specific biological pathways or enzymes with high potency and selectivity. researchgate.net
A prominent area of research is the development of kinase inhibitors for cancer therapy. For example, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potential inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). nih.gov The design strategy often involves incorporating pharmacophoric features known to bind to the ATP pocket of kinases. Similarly, pyrimidine-based derivatives have been developed as potent inhibitors of focal adhesion kinase (FAK), showing strong effects on cell proliferation and metastasis in triple-negative breast cancer models. mdpi.com
The design process often starts with a known active compound, or "hit." For instance, starting from a lead aminopyrimidine compound, a series of new derivatives were designed by making substitutions at position 6 of the pyrimidine core and on an attached aniline (B41778) ring to improve anticancer activity. mdpi.com These targeted modifications aim to enhance interactions with the biological target, improve pharmacokinetic properties, or reduce off-target effects. The synthesis of these analogs often involves multi-step reaction sequences, including condensation, cyclization, and substitution reactions, to build the desired molecular complexity. nih.gov
Structure-Activity Relationship (SAR) Studies on Chemical and Molecular Interactions of Derivatives
Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural modifications to the this compound scaffold influence its biological activity. These studies provide critical insights for optimizing lead compounds into potent and selective drug candidates. nih.gov
SAR analyses have shown that the type and position of substituents on the pyrimidine ring are paramount. nih.gov For example, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), SAR exploration revealed several key findings:
R1 Substituent: Modifications at this position suggested binding in a shallow lipophilic pocket, as changes did not improve activity. acs.org
R3 Substituent: Replacing a morpholine (B109124) group with a more hydrophobic piperidine (B6355638) was tolerated, while introducing a dimethylamine (B145610) or a pyrrolidine (B122466) group increased activity, suggesting the original morpholine was too polar or sterically hindered. acs.org
Conformational Restriction: Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure increased inhibitory potency threefold. acs.org
In another study on dihydropyrimidinones, it was observed that aromatic aldehydes substituted with electron-withdrawing groups (like chloro or bromo) led to higher yields and enhanced antibacterial activity, whereas electron-donating groups (like methoxy) increased antihypertensive activity. nih.gov For pyrimidine nucleotide analogs targeting the enzyme CD73, SAR studies showed that N4-(aryl)alkyloxy-cytosine derivatives with bulky benzyloxy substituents had increased potency. nih.gov These detailed studies allow chemists to build a predictive model for designing more effective molecules.
Table 3: Summary of SAR Findings for Pyrimidinone Derivatives
| Derivative Class | Structural Modification | Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|
| Pyrimidine-4-carboxamides | Replacement of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in potency | NAPE-PLD Inhibition | acs.org |
| Pyrimidine-4-carboxamides | Conformational restriction of N-alkyl group | 3-fold increase in potency | NAPE-PLD Inhibition | acs.org |
| Dihydropyrimidinones | Substitution with electron-withdrawing groups (e.g., -Cl, -Br) on phenyl ring | Enhanced antibacterial activity | Antibacterial (MIC) | nih.gov |
Bioisosteric Modification Strategies on the Pyrimidinone Scaffold
Bioisosteric modification is a powerful strategy in medicinal chemistry where a functional group in a lead molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. mdpi.com This approach is frequently applied to the pyrimidinone scaffold.
A key bioisosteric strategy is "scaffold hopping," where the entire core ring system is replaced with a structurally different one that maintains a similar spatial arrangement of key functional groups. dtic.mil This can lead to novel chemical series with improved properties. For instance, a shape-based scaffold hopping approach was used to convert a pyrimidine-based kinase inhibitor into a pyrazole (B372694) core, resulting in improved physicochemical properties and CNS penetration. nih.gov In another example, scaffold hopping from a phenyl ring to a pyrimidine core was explored to improve the drug-like properties of protein kinase C (PKC) ligands, although in this specific case it unexpectedly diminished binding affinity. plos.org
Bioisosteric replacements are also applied to substituents. The replacement of a phenyl ring with heteroaromatic rings like pyridine (B92270), pyridazine, or pyrazole is a common tactic. cambridgemedchemconsulting.com Introducing nitrogen atoms into an aromatic ring generally increases polarity and can reduce metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com In the development of pyrido[1,2-a]pyrimidinone insecticides, replacing two carbons in the pyridine portion of the fused ring with a sulfur, oxygen, or nitrogen atom produced three new and distinct bicyclic scaffolds. acs.org These examples demonstrate that bioisosteric replacement is a versatile tool for navigating chemical space and optimizing the properties of pyrimidinone-based compounds.
Molecular Biology and Biochemical Mechanism Studies Involving 5,6 Dihydroxy 4 3h Pyrimidinone
Molecular Recognition and Binding Interactions with Biomolecules (e.g., Proteins, Enzymes, Nucleic Acids)
The molecular structure of 5,6-Dihydroxy-4(3H)-pyrimidinone, featuring a pyrimidinone core with hydroxyl and ketone/enol groups, provides multiple sites for non-covalent interactions, which are fundamental to its recognition by and binding to biological macromolecules. The molecule possesses a rich array of hydrogen bond donors and acceptors, making it a candidate for specific interactions within the active sites of enzymes or the grooves of nucleic acids.
While specific binding partners for this compound are not extensively detailed, the broader class of pyrimidinone derivatives has been widely studied. For instance, various substituted pyrimidinone scaffolds are known to act as inhibitors for key enzymes in cellular signaling pathways, such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov These interactions typically involve the pyrimidinone core occupying an adenine-binding pocket and forming critical hydrogen bonds that mimic those of the natural ATP substrate. nih.gov The hydroxyl groups, such as those on the 5 and 6 positions of the title compound, can form additional hydrogen bonds, enhancing binding affinity and specificity.
The pyrimidinone structure is also a core component of nucleic acid bases like uracil (B121893) and thymine. chemicalbook.com This structural similarity suggests that this compound could potentially interact with enzymes that process nucleic acids or bind to nucleic acid structures themselves, possibly through base-pairing-like hydrogen bond formations. The planarity of the ring system would facilitate stacking interactions with nucleobases or aromatic amino acid residues in proteins.
Table 1: Potential Non-Covalent Interactions of this compound
| Interaction Type | Potential Site on Molecule | Interacting Biomolecule Partner (Example) |
|---|---|---|
| Hydrogen Bond Donor | -OH groups at C5 and C6, N-H at N1 or N3 | Aspartate, Glutamate, Serine, Main-chain carbonyls |
| Hydrogen Bond Acceptor | C4=O group, -OH groups at C5 and C6, Ring Nitrogens | Arginine, Lysine, Serine, Main-chain amides |
| π-π Stacking | Pyrimidinone ring | Phenylalanine, Tyrosine, Tryptophan, Histidine, Nucleobases |
Mechanistic Enzymology and Metabolic Pathways Related to Dihydroxypyrimidinones
Dihydroxypyrimidinones are structurally related to intermediates in the de novo pyrimidine (B1678525) biosynthesis pathway. This essential metabolic pathway produces the building blocks for DNA and RNA. A key redox reaction in this pathway is the oxidation of dihydroorotate to orotate, catalyzed by dihydroorotate dehydrogenase (DHODH). dntb.gov.ua This enzyme is a well-established target for therapeutic intervention. The enzymes in the pyrimidine pathway are compartmentalized; for example, in some organisms, the initial steps occur in the cytosol, while DHODH is located in the mitochondria. dntb.gov.ua
While the specific metabolism of this compound is not well-defined in the available literature, its structural similarity to pathway intermediates like dihydroorotate suggests it could potentially interact with enzymes of this pathway. Such interactions could be as a substrate, a product, or an inhibitor. The mechanistic study of such interactions would involve kinetic assays to determine if the compound acts as a competitive, non-competitive, or uncompetitive inhibitor of enzymes like DHODH.
Investigation of this compound as a Molecular Probe in Biological Systems
Based on available scientific literature, the use of this compound as a molecular probe for studying biological systems has not been reported. Molecular probes typically require specific properties, such as fluorescence, radioactivity, or the ability to be cross-linked to targets, which would necessitate chemical modification of the parent compound.
Cellular and Subcellular Distribution Mechanisms at a Molecular Level
The mechanisms by which this compound is transported across cellular membranes and distributed within subcellular compartments have not been specifically studied. However, general transport mechanisms for structurally related pyrimidines have been characterized. Small, uncharged molecules can sometimes pass through membranes via simple diffusion, but more often, specific transport proteins are involved.
Studies in human erythrocytes and other cell types have shown that pyrimidine bases like uracil are transported by facilitated diffusion carriers. nih.gov These are membrane proteins that bind to the substrate and facilitate its movement across the membrane down its concentration gradient. youtube.comyoutube.com Some cells may also possess high-affinity, low-capacity active transport systems that can move pyrimidines against a concentration gradient, a process that requires energy. nih.gov Given its polar nature due to multiple hydroxyl groups, it is plausible that the transport of this compound would be mediated by such carrier proteins.
The subcellular distribution would be influenced by the localization of enzymes that might interact with it. As enzymes of the pyrimidine metabolic pathway are found in both the cytoplasm and mitochondria, it is possible that related compounds could be distributed between these compartments. dntb.gov.ua
Table 2: General Mechanisms for Pyrimidine Transport into Cells
| Transport Mechanism | Energy Requirement | Concentration Gradient | Mediated By | Example Substrate |
|---|---|---|---|---|
| Simple Diffusion | No | High to Low | Lipid Bilayer | Very small, non-polar molecules |
| Facilitated Diffusion | No | High to Low | Carrier/Channel Proteins | Uracil, Hypoxanthine nih.gov |
| Active Transport | Yes (e.g., ATP) | Low to High | Transporter Proteins | Adenine, Hypoxanthine (in some cells) nih.gov |
Role of Tautomerism in Biochemical Function and Molecular Interactions
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a critical feature of 4(3H)-pyrimidinone and its derivatives. chemicalbook.com This property plays a fundamental role in their biochemical function by defining the pattern of hydrogen bond donors and acceptors that the molecule presents to its biological partners. nih.govnih.gov
This compound can exist in several tautomeric forms due to keto-enol equilibria at the C4-position and the C5-C6 bond. The primary equilibrium involves the 4(3H)-pyrimidinone structure (a keto form, also called a lactam) and the 4-hydroxypyrimidine structure (an enol form, or lactim). chemicalbook.comnih.gov Computational and experimental studies on related pyrimidinones (B12756618) show a strong preference for the keto tautomer, which is generally the more stable form. chemicalbook.comresearchgate.net
The specific tautomeric form present in a biological environment, such as an enzyme's active site, dictates its molecular recognition properties. For example, in the dominant keto form, the N3-H group acts as a hydrogen bond donor and the C4=O group is an acceptor. In the less stable enol form, the N3 becomes a hydrogen bond acceptor and the C4-OH group becomes a donor. The hydroxyl groups at C5 and C6 can also participate in tautomerization, creating a di-enol form. This ability to adopt different tautomeric forms allows the molecule to adapt to the specific hydrogen-bonding environment of a binding site, which is crucial for its biological activity and interactions with proteins and nucleic acids. nih.govmdpi.com
Theoretical and Computational Chemistry Applied to 5,6 Dihydroxy 4 3h Pyrimidinone
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5,6-Dihydroxy-4(3H)-pyrimidinone. These calculations provide a detailed understanding of the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical behavior.
Studies on related pyrimidinone derivatives have demonstrated the utility of DFT in correlating electronic properties with biological activity. For instance, calculations on 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives revealed a strong correlation between their ionization potentials and antinociceptive activity. nih.gov Compounds with a more positive ionization potential were found to exhibit better analgesic properties. nih.gov This suggests that similar calculations for this compound could predict its reactivity and potential as a bioactive agent.
Furthermore, the electronic structure is heavily influenced by substituent groups on the pyrimidine (B1678525) ring. Studies on 4,6-dihydroxypyrimidine (B14393) derivatives have shown that electron-donating groups, such as alkyl substituents, increase the basicity of the molecule, while electron-withdrawing groups, like a nitro group, decrease it. acs.orgresearchgate.net This modulation of electronic properties directly impacts the molecule's reactivity and interaction with its environment. The presence of hydroxyl groups at positions 5 and 6 in this compound is expected to significantly influence its electronic distribution and reactivity profile.
Table 1: Calculated Electronic Properties of Pyrimidinone Derivatives
| Derivative | Method | Calculated Property | Value | Reference |
| 3,4-dihydro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-4-oxo-pyrimidine-5-carbonitrile | DFT | Ionization Potential | Positive | nih.gov |
| 3,4-dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile | DFT | Ionization Potential | Positive | nih.gov |
| 6-hydroxy-2-methylpyrimidine-4(3H)-one | Spectrophotometry | pKa (first protonation) | ~ -2 | acs.org |
| 6-hydroxy-2-ethylpyrimidine-4(3H)-one | Spectrophotometry | pKa (first protonation) | ~ -2 | acs.org |
This table is illustrative and based on data from related pyrimidinone structures. Specific values for this compound would require dedicated calculations.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular dynamics (MD) and docking simulations are powerful computational tools for investigating the interactions between a ligand, such as this compound, and its biological target. These methods provide atomic-level details of the binding mode, interaction energies, and conformational changes that occur upon binding.
Molecular docking studies on various pyrimidine derivatives have successfully identified key interactions with their respective protein targets. For example, docking analysis of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) revealed that compounds with specific substituents formed favorable interactions within the active site. nih.gov Similarly, in a study on 3-hydroxypyrimidine-2,4-dione derivatives as HIV reverse transcriptase-associated RNase H inhibitors, docking simulations identified crucial hydrogen bond interactions with amino acid residues like Gln475, Asp549, and Tyr501. nih.gov These studies highlight the potential of docking to predict the binding orientation and affinity of this compound to various enzymes or receptors.
MD simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time. They can be used to assess the stability of the docked pose and to calculate binding free energies. For instance, MD simulations of pyrido[2,3-d]pyrimidine (B1209978) derivatives with human thymidylate synthase were used to validate docking results and assess the stability of the designed inhibitors in the active site. nih.gov Extensive MD simulations, including enhanced sampling techniques like replica exchange with solute tempering (REST2), have also been employed to study the conformational dynamics of DNA containing a pyrimidine-pyrimidone photoproduct, revealing how the lesion impacts DNA structure and flexibility. chemrxiv.orgchemrxiv.org
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, based on quantum mechanics, can accurately predict various spectroscopic properties of molecules, including NMR and IR spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.
For pyrimidine derivatives, computational methods have been successfully used to predict spectroscopic characteristics. Theoretical calculations of FT-IR and UV-vis spectra for various heterocyclic compounds, including those with a pyrimidine core, have shown good correlation with experimental results. researchgate.net In a study on a novel 2,6-diphenylspiro[cyclohexane-1,3'-pyrido[1,2-a]pyrimidine]-2',4,4'-trione, DFT calculations were used to compute ¹H and ¹³C chemical shifts and vibrational wavenumbers, which were in good agreement with the experimental data. researchgate.net
The UV spectra of 4,6-dihydroxypyrimidine derivatives have been studied experimentally, showing that the position of the absorption maximum is sensitive to the substituents and the acidity of the medium. acs.orgresearchgate.net For example, the main absorption peak for 6-hydroxy-2-methylpyrimidin-4(3H)-one shifts from around 250-254 nm to 240-242 nm upon protonation. acs.org Theoretical calculations can model these shifts and provide a deeper understanding of the electronic transitions involved.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the stable conformations of a molecule and the energy barriers between them.
For flexible molecules, understanding the accessible conformations is crucial. While the pyrimidine ring itself is relatively rigid, substituents can have multiple rotational degrees of freedom. Computational studies on pyrimidine-pyrimidone photoproducts in DNA have shown that the lesion induces significant conformational changes in the DNA helix, including bending and the extrusion of bases. chemrxiv.orgchemrxiv.org Enhanced sampling MD simulations were necessary to adequately explore the conformational landscape of the damaged DNA. chemrxiv.orgchemrxiv.org
For this compound, conformational analysis would be important to understand the orientation of the hydroxyl groups and their potential for intramolecular hydrogen bonding, which can influence both its chemical reactivity and its ability to bind to a biological target.
In Silico Design and Virtual Screening of Novel this compound Derivatives
The core structure of this compound can serve as a scaffold for the in silico design and virtual screening of novel derivatives with enhanced biological activities. These computational approaches allow for the rapid evaluation of large libraries of virtual compounds, prioritizing a smaller, more manageable set for synthesis and experimental testing.
Virtual screening can be performed using either ligand-based or structure-based methods. In a ligand-based approach, a model is built based on a set of known active compounds, and this model is then used to screen a database for new molecules with similar properties. In a structure-based approach, a library of compounds is docked into the active site of a target protein to identify those with the best predicted binding affinity and interactions.
A study on pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors successfully employed virtual screening to identify promising lead compounds. nih.gov This was followed by the design of a library of 42 new derivatives, which were then evaluated using molecular docking and MD simulations. nih.gov Similarly, a rational design approach was used to develop dihydropyrimidinone derivatives as β-glucuronidase inhibitors, leading to the identification of a potent compound with an IC50 value better than the standard. researchgate.net These examples demonstrate the power of in silico design and virtual screening in accelerating the discovery of novel therapeutic agents based on a pyrimidinone scaffold.
Mechanistic Insights from Computational Reaction Pathway Modeling
Computational chemistry can be used to model reaction mechanisms at the molecular level, providing detailed information about transition states, activation energies, and reaction intermediates. This is particularly useful for understanding complex multi-step reactions and for optimizing reaction conditions.
The mechanism of formation of pyrido[2,3-d]pyrimidines, which share a structural relationship with this compound, has been investigated using theoretical methods. nih.gov These studies have elucidated the mechanistic steps, including Knoevenagel condensation, Michael addition, and cyclization, providing a refined understanding of the reaction pathway. nih.gov
In another example, DFT calculations were used to investigate the reaction mechanism for the synthesis of pyrimido[5,4-d]pyrimidine-2,8-dione derivatives. researchgate.net The computational model explored two alternative pathways and determined the dominant pathway, affirming the formation of the six-membered pyrimidine ring as the major product under the specified catalytic conditions. researchgate.net Such computational modeling could be applied to understand the synthesis of this compound and to explore potential synthetic routes for its derivatives.
Future Research Directions and Potential Applications in Academic Contexts
Development of Novel Synthetic Routes and Sustainable Methodologies
The classical synthesis of pyrimidinones (B12756618) often involves the condensation of a β-dicarbonyl compound with an amidine or urea (B33335) derivative. For 5,6-dihydroxy-4(3H)-pyrimidinone, a known synthetic route involves the condensation of malonic acid derivatives with guanidine (B92328). vulcanchem.com A more optimized approach utilizes the Vilsmeier-Haack-Arnold reagent to achieve higher yields and prevent the formation of dimerization byproducts. vulcanchem.com
Future research in this area should focus on developing more sustainable and efficient synthetic strategies. Green chemistry principles can be applied through various approaches:
Microwave-assisted synthesis: This technique has been shown to accelerate the synthesis of various pyrimidine (B1678525) derivatives, often leading to higher yields in shorter reaction times. researchgate.net
Catalyst-free and solvent-free conditions: The development of synthetic protocols that eliminate the need for harsh catalysts and volatile organic solvents is a key goal of green chemistry.
Solid-phase synthesis: This technique allows for the efficient production of libraries of pyrimidinone derivatives by simplifying purification and allowing for automation. arkat-usa.org
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Microwave-assisted Synthesis | Reduced reaction times, potentially higher yields. |
| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. |
| Catalyst-free/Solvent-free Synthesis | Environmentally friendly, reduced purification steps. |
| Solid-phase Synthesis | Amenable to high-throughput synthesis and library generation. |
Advanced Characterization of Transient Species and Reaction Intermediates
The reactivity of this compound is influenced by its ability to exist in different tautomeric forms (lactam-lactim) and as zwitterions, particularly in aqueous solutions. vulcanchem.com A deeper understanding of these equilibria and the transient species involved in its reactions is crucial for predicting its behavior and designing new applications.
Future research could employ advanced spectroscopic and computational techniques to characterize these fleeting intermediates:
Flow chemistry coupled with in-line analysis: Techniques like rapid-injection NMR and flow-cell UV-Vis spectroscopy can be used to observe short-lived species in real-time.
Matrix isolation spectroscopy: This method allows for the trapping and characterization of highly reactive intermediates at low temperatures.
Computational modeling: Density functional theory (DFT) calculations can provide valuable insights into the relative energies of different tautomers and the transition states of reaction pathways. A theoretical perspective on the reaction mechanism for the formation of related pyrido[2,3-d]pyrimidines has been demonstrated, providing a framework for similar studies on this compound. nih.gov
Exploration of Unconventional Reactivity and Catalysis
The electron-rich nature of the pyrimidinone ring, combined with the presence of hydroxyl and carbonyl groups, suggests that this compound could exhibit interesting and unconventional reactivity. Its potential as a catalyst or a ligand in organometallic chemistry remains largely unexplored.
Future research directions include:
Organocatalysis: The hydrogen bonding capabilities of the dihydroxy-pyrimidinone scaffold could be exploited in the design of novel organocatalysts for various organic transformations.
Coordination chemistry: The nitrogen and oxygen atoms of the pyrimidinone ring can act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.
Photocatalysis: The electronic properties of the pyrimidinone ring might be tunable for applications in photocatalysis, either as a photosensitizer or as a ligand for a photocatalytically active metal center.
Deeper Understanding of Molecular Recognition and Complex Biological Interactions
Pyrimidines are fundamental components of nucleic acids, and their derivatives are known to interact with a wide range of biological targets. The dihydroxy substitution pattern of this compound provides specific hydrogen bonding patterns that could be key to its molecular recognition by biomolecules.
Future research should focus on:
Enzyme inhibition studies: Given the prevalence of pyrimidine-based enzyme inhibitors, this compound and its derivatives should be screened against various enzyme classes, such as kinases, proteases, and polymerases.
Nucleic acid interactions: The potential for this molecule to intercalate into or bind to the grooves of DNA or RNA should be investigated, which could have implications for its use as an anticancer or antiviral agent.
Receptor binding assays: Screening against a panel of receptors could uncover novel biological activities. For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as inhibitors of TLR4-TLR4∗ homodimerization. nih.gov
Structural biology: Co-crystallization studies of this compound with its biological targets would provide invaluable atomic-level insights into its mode of action and guide the design of more potent and selective analogs.
Integration of Artificial Intelligence and Machine Learning in Pyrimidinone Research
Future research can integrate AI and ML in several ways:
Predictive modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of virtual libraries of this compound derivatives, allowing for the prioritization of the most promising candidates for synthesis.
De novo design: Generative models can design novel pyrimidinone-based molecules with desired properties from scratch.
Synthesis planning: Retrosynthesis software can propose efficient synthetic routes to target pyrimidinone derivatives. The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is actively developing such tools. mit.edu
Analysis of high-throughput screening data: AI can be used to analyze large datasets from biological screens to identify structure-activity relationships (SAR) and guide lead optimization.
| AI/ML Application | Potential Impact on this compound Research |
| Predictive Modeling | Prioritization of synthetic targets with desired properties. |
| De Novo Design | Generation of novel pyrimidinone-based drug candidates. |
| Synthesis Planning | Acceleration of the synthesis of complex derivatives. |
| High-Throughput Screening Analysis | Identification of key structural features for biological activity. |
New Avenues in Materials Science or Chemical Biology
The unique structural and electronic properties of this compound make it an attractive building block for the development of new materials and chemical biology probes.
Potential future research avenues include:
Supramolecular chemistry: The hydrogen bonding motifs of this molecule can be utilized to construct self-assembling supramolecular structures, such as hydrogels. Ureido-pyrimidinone (UPy) units are known to form robust hydrogen-bonded assemblies and have been used to create injectable hydrogels for drug delivery. tue.nl
Functional materials: The pyrimidinone core could be incorporated into polymers or other materials to impart specific properties, such as conductivity, photoresponsiveness, or biocompatibility.
Chemical probes: Fluorescently labeled derivatives of this compound could be synthesized to visualize its interactions with biological targets in living cells.
Radical chemistry studies: The ability of hydroxypyrimidines to stabilize radicals makes them valuable models for studying electron-transfer processes in heterocyclic systems. vulcanchem.com
Q & A
Q. Table 1. Key Spectral Data for this compound
Q. Table 2. Comparative Bioactivity of Pyrimidinone Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
